
Spectroscopic Analysis of Ethyl 4-
Methoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ethyl 4-methoxybenzoate

Cat. No.: B166137 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 4-
methoxybenzoate (CAS No. 94-30-4), a key intermediate in the synthesis of various organic

compounds, including pharmaceuticals and fragrances. This document is intended for

researchers, scientists, and drug development professionals, offering a detailed summary of

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along

with the methodologies for their acquisition.

Data Summary
The following tables summarize the key spectroscopic data for ethyl 4-methoxybenzoate,

facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Ethyl 4-methoxybenzoate (CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.01 d 2H
Aromatic protons

(ortho to -COOEt)

6.92 d 2H
Aromatic protons

(ortho to -OCH₃)

4.36 q 2H -OCH₂CH₃

3.85 s 3H -OCH₃

1.39 t 3H -OCH₂CH₃

Source: Data synthesized from multiple chemical database entries.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 4-methoxybenzoate (CDCl₃)

Chemical Shift (δ) ppm Assignment

166.4 C=O (Ester)

163.3 Aromatic C-OCH₃

131.5 Aromatic CH (ortho to -COOEt)

122.7 Aromatic C-COOEt

113.6 Aromatic CH (ortho to -OCH₃)

60.7 -OCH₂CH₃

55.4 -OCH₃

14.3 -OCH₂CH₃

Source: Data synthesized from multiple chemical database entries.[3][4]

Infrared (IR) Spectroscopy
Table 3: Principal IR Absorption Bands for Ethyl 4-methoxybenzoate
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Wavenumber (cm⁻¹) Intensity Assignment

~1725 Strong C=O stretch (aromatic ester)[5]

~1600-1585 Medium-Strong C=C stretch (aromatic ring)[6]

~1500-1400 Medium-Strong C=C stretch (aromatic ring)[6]

~1280 Strong
Asymmetric C-O-C stretch

(ester)[5]

~1100 Strong
Symmetric O-C-C stretch

(ester)[5]

3100-3000 Medium =C-H stretch (aromatic)[6]

Note: The "Rule of Three" for esters highlights the characteristic strong peaks around 1700,

1200, and 1100 cm⁻¹.[5][7]

Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Fragmentation Data for Ethyl 4-methoxybenzoate

m/z Relative Abundance Assignment

180 Moderate [M]⁺ (Molecular ion)[8][9]

152 Moderate [M - C₂H₄]⁺

135 High [M - OC₂H₅]⁺ (Base Peak)[8][9]

107 Low [M - COOC₂H₅]⁺

92 Low [C₆H₄O]⁺

77 Moderate [C₆H₅]⁺[9]

Source: Data compiled from the NIST Mass Spectrometry Data Center and other chemical

databases.[8][9][10][11] The molecular weight of ethyl 4-methoxybenzoate is 180.20 g/mol .

[10][11][12]
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Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the

spectroscopic data presented above.

NMR Spectroscopy
Sample Preparation:

Sample Weighing: For ¹H NMR, accurately weigh 5-25 mg of ethyl 4-methoxybenzoate. For

¹³C NMR, a higher concentration of 50-100 mg is recommended.[4][13]

Solvent Selection: Use approximately 0.6-0.7 mL of a suitable deuterated solvent.

Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds like

ethyl 4-methoxybenzoate.[4][13]

Dissolution: Ensure the sample is completely dissolved in the solvent. Gentle vortexing or

sonication can be used to aid dissolution.[4][13]

Transfer: Carefully transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm.

[13]

Data Acquisition:

Spectrometer Setup: The NMR spectra are typically recorded on a 300, 400, or 500 MHz

spectrometer.[2][14]

Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium

signal of the solvent. The magnetic field homogeneity is then optimized through a process

called shimming to enhance spectral resolution.[13]

Acquisition Parameters: For a standard ¹H NMR spectrum, a single-pulse experiment is

typically used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum and

improve the signal-to-noise ratio.[4]

IR Spectroscopy
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Sample Preparation: For liquid samples like ethyl 4-methoxybenzoate, the spectrum can be

obtained directly as a neat liquid. This is often done by placing a drop of the liquid between two

potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.[15]

Data Acquisition:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Background Scan: A background spectrum of the empty sample holder (or the KBr/NaCl

plates) is recorded.

Sample Scan: The prepared sample is placed in the spectrometer, and the spectrum is

recorded, typically over a range of 4000-400 cm⁻¹. The instrument software automatically

subtracts the background spectrum.

Mass Spectrometry
Sample Introduction and Ionization:

Introduction: For a volatile liquid like ethyl 4-methoxybenzoate, the sample can be

introduced into the ion source via a heated reservoir or direct injection into a gas

chromatograph (GC) coupled to the mass spectrometer.[16][17]

Ionization: Electron Ionization (EI) is a common method for small organic molecules. In this

process, the sample molecules are bombarded with a high-energy electron beam (typically

70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺).[16][17][18]

Mass Analysis and Detection:

Fragmentation: The molecular ion, being unstable, often fragments into smaller, positively

charged ions and neutral radicals.[16][17]

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic

sector), which separates them based on their mass-to-charge ratio (m/z).[17][18]

Detection: A detector records the abundance of each ion at a specific m/z value, generating

the mass spectrum.[16][17]
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Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like ethyl 4-methoxybenzoate.

Sample Preparation

Data Acquisition

Data Processing & Analysis

Structural Elucidation

Ethyl 4-Methoxybenzoate

Dissolve in CDCl3 Prepare Neat Liquid Film Vaporize for EI-MS

NMR Spectrometer FTIR Spectrometer Mass Spectrometer

¹H & ¹³C NMR Spectra IR Spectrum Mass Spectrum

Confirm Structure of
Ethyl 4-Methoxybenzoate

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic analysis of ethyl 4-methoxybenzoate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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